Xanthine oxidoreductase-IN-2
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Overview
Description
Xanthine oxidoreductase-IN-2 is a synthetic compound designed to inhibit the activity of xanthine oxidoreductase, an enzyme that plays a crucial role in the catabolism of purine nucleic acids. This enzyme catalyzes the oxidative hydroxylation of hypoxanthine and xanthine to generate uric acid . Elevated levels of xanthine oxidoreductase are associated with various conditions such as gout, hyperuricemia, cardiovascular disorders, and chronic kidney diseases .
Preparation Methods
The synthesis of xanthine oxidoreductase-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Preparation of Intermediates: The initial steps involve the synthesis of key intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves the coupling of the intermediates under specific reaction conditions, such as the use of catalysts and solvents, to form this compound.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Xanthine oxidoreductase-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: It can also undergo reduction reactions, where it gains electrons and forms reduced products.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Xanthine oxidoreductase-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Xanthine oxidoreductase-IN-2 exerts its effects by binding to the active site of xanthine oxidoreductase, thereby inhibiting its enzymatic activity. The compound interacts with key amino acid residues and cofactors within the active site, preventing the enzyme from catalyzing the oxidation of hypoxanthine and xanthine to uric acid . This inhibition reduces the production of uric acid and reactive oxygen species, which are associated with various pathological conditions .
Comparison with Similar Compounds
Xanthine oxidoreductase-IN-2 is compared with other similar compounds, such as allopurinol, febuxostat, and topiroxostat, which are also xanthine oxidoreductase inhibitors . Unlike these compounds, this compound may offer improved potency and selectivity, as well as a better safety profile . The unique structural features of this compound contribute to its distinct mechanism of action and therapeutic potential .
Similar compounds include:
Allopurinol: A widely used xanthine oxidoreductase inhibitor for the treatment of gout and hyperuricemia.
Febuxostat: A non-purine xanthine oxidoreductase inhibitor with a different mechanism of action compared to allopurinol.
Topiroxostat: Another xanthine oxidoreductase inhibitor with a unique chemical structure and therapeutic profile.
Properties
Molecular Formula |
C21H21N3O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[4-(4-tert-butylphenyl)-3-cyanophenyl]-1,2-dihydroimidazole-5-carboxylic acid |
InChI |
InChI=1S/C21H21N3O2/c1-21(2,3)16-6-4-14(5-7-16)18-9-8-17(10-15(18)11-22)24-12-19(20(25)26)23-13-24/h4-10,12,23H,13H2,1-3H3,(H,25,26) |
InChI Key |
WABQFFALYJHVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)N3CNC(=C3)C(=O)O)C#N |
Origin of Product |
United States |
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